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Compound of Interest

Compound Name: TS 155-2

Cat. No.: B10769676 Get Quote

Technical Support Center: TS 155-2
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

use of TS 155-2 in cellular assays, with a focus on potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TS 155-2?

A1: TS 155-2, also known as JBIR-100, is a hygrolide antibiotic that functions as a potent and

specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPase is a proton pump

responsible for acidifying intracellular compartments such as lysosomes, endosomes, and

Golgi vesicles.[2] By inhibiting V-ATPase, TS 155-2 disrupts pH homeostasis in these

organelles, which can impact a variety of cellular processes including protein degradation,

autophagy, and receptor-mediated endocytosis.[2][3]

Q2: What are the expected on-target effects of TS 155-2 in cellular assays?

A2: The primary on-target effect of TS 155-2 is the inhibition of V-ATPase activity, leading to an

increase in the pH of acidic organelles (i.e., decreased acidity). This can be observed

experimentally as:

Inhibition of lysosomal acidification: This can be measured using pH-sensitive fluorescent

probes like LysoTracker or Acridine Orange.
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Blockade of autophagic flux: Inhibition of lysosomal function prevents the degradation of

autophagosomes, leading to the accumulation of autophagic markers such as LC3-II.

Induction of cell death: In many cancer cell lines, disruption of lysosomal function and

cellular pH homeostasis by V-ATPase inhibitors can trigger apoptosis or other forms of cell

death.[4]

Q3: What are the potential off-target effects of TS 155-2?

A3: While comprehensive off-target profiling data for TS 155-2, such as a kinome scan, is not

readily available in the public domain, potential off-target effects can be inferred from studies of

related compounds like Bafilomycin A1 and the known cellular consequences of V-ATPase

inhibition. Researchers should be aware of the following possibilities:

Mitochondrial Dysfunction: Some V-ATPase inhibitors, like Bafilomycin A1, have been

reported to have off-target effects on mitochondria at higher concentrations, including a

decrease in mitochondrial membrane potential and oxygen consumption.

Alterations in Ion Homeostasis: Bafilomycin A1 has been shown to act as a potassium

ionophore at low nanomolar concentrations. More recently, it has also been identified as an

inhibitor of the ER-calcium ATPase SERCA, leading to increased cytosolic calcium levels.

Cell Membrane Perturbation: Studies on JBIR-100 (TS 155-2) in bacteria have indicated that

it can perturb the cell membrane, leading to depolarization. While this was observed in a

bacterial system, the possibility of membrane interactions in mammalian cells should be

considered.

It is strongly recommended that researchers perform their own comprehensive selectivity

profiling (e.g., kinome screening) to characterize the off-target effects of TS 155-2 in their

specific cellular models.

Troubleshooting Guides
Problem 1: Inconsistent or no effect on lysosomal pH.
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Possible Cause Recommended Solution

Compound Instability

Prepare fresh stock solutions of TS 155-2 in a

suitable solvent (e.g., DMSO) and use them

promptly. Avoid repeated freeze-thaw cycles.

Incorrect Concentration

Perform a dose-response experiment to

determine the optimal concentration of TS 155-2

for your cell line. V-ATPase inhibition is typically

observed in the nanomolar range for potent

inhibitors.

Assay Timing

The effect of V-ATPase inhibitors on lysosomal

pH is generally rapid. Ensure that the incubation

time is appropriate (e.g., 30 minutes to 2 hours).

Cell Health

Use healthy, exponentially growing cells. Poor

cell health can affect lysosomal function and dye

uptake.

Dye Staining Issues
Refer to the troubleshooting guides for

LysoTracker and Acridine Orange assays below.

Problem 2: Unexpected cell viability results.
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Possible Cause Recommended Solution

Off-Target Cytotoxicity

At higher concentrations, off-target effects may

contribute to cell death. Correlate the cell death

phenotype with on-target V-ATPase inhibition

markers (e.g., lysosomal de-acidification) to

distinguish on-target from potential off-target

toxicity.

Vehicle Toxicity

Ensure the final concentration of the solvent

(e.g., DMSO) is not toxic to your cells (typically

<0.5%).

Assay Interference

Some compounds can interfere with the

chemistry of cell viability assays (e.g., reducing

MTT or resazurin). Consider using an ATP-

based assay (e.g., CellTiter-Glo), which is

generally less prone to such interference.

Lysosomotropic Effects

TS 155-2 is a lysosomotropic agent. The

accumulation of the compound in lysosomes

can itself lead to lysosomal membrane

permeabilization and cell death, which may be

independent of V-ATPase inhibition.

Problem 3: Difficulty interpreting LC3-II Western blot
results.
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Possible Cause Recommended Solution

Static Measurement

An increase in LC3-II can mean either increased

autophagosome formation or a block in their

degradation. To assess autophagic flux, you

must compare LC3-II levels in the presence and

absence of a lysosomal inhibitor (like TS 155-2

itself or chloroquine). An increase in LC3-II upon

treatment with your experimental agent that is

further enhanced by the lysosomal inhibitor

indicates an induction of autophagy. If there is

no further increase, it suggests a blockage of

flux.

Antibody Sensitivity

Some antibodies are more sensitive to LC3-II

than LC3-I. It is recommended to compare the

amount of LC3-II normalized to a loading

control, rather than calculating the LC3-II/LC3-I

ratio.

Poor Band Separation

Use a high-percentage polyacrylamide gel (e.g.,

15%) to ensure good separation of the LC3-I

and LC3-II bands.

Quantitative Data Summary
Specific quantitative off-target data for TS 155-2 is limited in the public literature. The following

table summarizes known activities and should be interpreted with caution.
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Target/Process Compound Assay System IC50/EC50/MIC Reference

V-ATPase Bafilomycin A1 In vitro ~0.2 nM

Autophagy (LC3-

II Accumulation)
Bafilomycin A1 Primary Neurons 10 nM

Cell Viability Bafilomycin A1 Primary Neurons
~35% decrease

at 100 nM

Antimicrobial

Activity

JBIR-100 (TS

155-2)
Bacillus subtilis MIC = 8 µM

Antimicrobial

Activity

JBIR-100 (TS

155-2)

Staphylococcus

aureus
MIC = 16 µM

Antimicrobial

Activity

JBIR-100 (TS

155-2)

Enterococcus

faecalis
MIC = 16 µM

Experimental Protocols
LysoTracker Staining for Lysosomal Acidification
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic

compartments of live cells. Inhibition of V-ATPase by TS 155-2 will lead to a decrease in

LysoTracker staining.

Protocol:

Seed cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.

Allow cells to adhere and grow to the desired confluency.

Treat cells with TS 155-2 at various concentrations for the desired time (e.g., 30 minutes to 2

hours). Include a vehicle control (e.g., DMSO).

During the last 15-30 minutes of the treatment, add LysoTracker Red DND-99 to the culture

medium to a final concentration of 50-75 nM.

Replace the staining solution with fresh pre-warmed medium.
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Immediately image the cells using a fluorescence microscope with the appropriate filter set

(e.g., Texas Red filter for LysoTracker Red).

Quantify the fluorescence intensity per cell using image analysis software.

Acridine Orange Staining for Lysosomal Integrity
Principle: Acridine Orange (AO) is a metachromatic dye that fluoresces green when it binds to

dsDNA in the nucleus and red/orange when it accumulates in acidic compartments like

lysosomes. V-ATPase inhibition disrupts the acidic environment, leading to a reduction in red

fluorescence.

Protocol:

Culture cells on glass coverslips or in imaging plates.

Treat cells with TS 155-2 and controls as described for the LysoTracker assay.

Prepare a fresh working solution of Acridine Orange (e.g., 1-5 µg/mL in culture medium).

Remove the treatment medium and incubate the cells with the AO staining solution for 15

minutes at 37°C.

Wash the cells twice with PBS.

Add fresh medium or PBS for imaging.

Visualize the cells immediately using a fluorescence microscope with filter sets for green

(e.g., FITC) and red (e.g., TRITC) fluorescence.

A decrease in the red/green fluorescence intensity ratio indicates a loss of lysosomal acidity.

LC3-II Western Blot for Autophagic Flux
Principle: Inhibition of lysosomal degradation by TS 155-2 causes the autophagosome-

associated protein LC3-II to accumulate. This accumulation can be detected by Western

blotting.
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Protocol:

Plate cells and treat with your experimental compound (e.g., a known autophagy inducer)

and/or TS 155-2 for the desired duration. A typical experiment includes four conditions: (1)

Untreated, (2) Experimental compound, (3) TS 155-2 alone, (4) Experimental compound +

TS 155-2.

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing

protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA or Bradford assay.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins on a 15% SDS-PAGE gel to resolve LC3-I (approx. 16-18 kDa) and

LC3-II (approx. 14-16 kDa).

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the bands using an ECL substrate and an imaging system.

Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

Quantify the band intensity of LC3-II and normalize to the loading control.

Visualizations
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TS 155-2 Mechanism of Action
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Experimental Workflow: Lysosomal pH Assay

Seed Cells Treat with TS 155-2 Add Fluorescent Dye
(e.g., LysoTracker) Incubate Wash Image and Quantify
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Troubleshooting Logic: High Variability in Viability Assay

High Variability?

Uneven Cell Seeding?

Edge Effects?

No

Optimize Seeding Protocol

Yes

Pipetting Error?

No

Avoid Outer Wells

Yes

Calibrate Pipettes

Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality
and bioenergetic function in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b10769676?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769676?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5124357/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5124357/
https://www.researchgate.net/figure/Fig-3-Cellular-consequences-of-V-ATPase-activity-inhibition-Arrow-heads-indicate_fig3_221856936
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC
[pmc.ncbi.nlm.nih.gov]

4. Bafilomycin - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [TS 155-2 off-target effects in cellular assays].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10769676#ts-155-2-off-target-effects-in-cellular-
assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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